molecular formula C6H10O B3334343 (113C)Cyclohexanone CAS No. 63603-42-9

(113C)Cyclohexanone

Cat. No.: B3334343
CAS No.: 63603-42-9
M. Wt: 99.14 g/mol
InChI Key: JHIVVAPYMSGYDF-PTQBSOBMSA-N
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Description

(113C)Cyclohexanone is an isotopically labeled compound where the carbon-13 isotope is incorporated into the cyclohexanone molecule. Cyclohexanone itself is a six-carbon cyclic molecule with a ketone functional group. It is a colorless to pale yellow liquid with an odor similar to that of acetone. Cyclohexanone is widely used in the production of nylon, as well as in the manufacture of paints, dyes, and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanone can be synthesized through several methods:

Industrial Production Methods

The industrial production of cyclohexanone primarily involves the oxidation of cyclohexane. This method is favored due to its efficiency and the availability of cyclohexane as a raw material. The process typically uses cobalt or manganese catalysts and operates at high temperatures and pressures .

Mechanism of Action

The mechanism of action of cyclohexanone involves its interaction with various molecular targets. For example, in the Beckmann rearrangement, cyclohexanone oxime is converted to caprolactam, a precursor for nylon-6. This reaction involves the formation of an oxime intermediate, which undergoes rearrangement to form the amide . The carbonyl group in cyclohexanone also makes it reactive towards nucleophiles, allowing it to participate in various addition and substitution reactions .

Comparison with Similar Compounds

Cyclohexanone can be compared with other similar compounds such as cyclohexane and cyclohexanol:

    Cyclohexane: Unlike cyclohexanone, cyclohexane is a saturated hydrocarbon with no functional groups.

    Cyclohexanol: Cyclohexanol is an alcohol and can be oxidized to cyclohexanone.

Cyclohexanone is unique due to its ketone functional group, which imparts distinct reactivity and makes it a valuable intermediate in various chemical processes.

Properties

IUPAC Name

(113C)cyclohexanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c7-6-4-2-1-3-5-6/h1-5H2/i6+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHIVVAPYMSGYDF-PTQBSOBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[13C](=O)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30514640
Record name (1-~13~C)Cyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30514640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63603-42-9
Record name (1-~13~C)Cyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30514640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 63603-42-9
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Synthesis routes and methods I

Procedure details

A mixture of 1.00 g of cyclohexane, 0.063 g of hexahydro-1,3,5-trihydroxy-1,3,5-triazine-2,4,6-trione (3% by mole relative to cyclohexane), 29.0 g of acetic acid, 0.015 g of cobalt(II) acetate.4H2O and 0.015 g of manganese(II) acetate.4H2O was stirred at 100° C. in an atmosphere of oxygene gas (1 atm=0.1 MPa) for 8 hours. The resulting product in the reaction mixture was analyzed by gas chromatography and was found to yield cyclohexanon, adipic acid and glutaric acid in 1%, 42% and 13% yields, respectively, at 79% conversion of cyclohexane.
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Synthesis routes and methods II

Procedure details

The conditions that can be used above in subjecting the lignincontaining material to reaction with nitric acid must be mild. The reaction can be carried out using an aqueous mixture containing the lignin-containing material and aqueous nitric acid. The nitric acid used can have a concentration of about 5 to about 100 weight percent nitric acid, preferably about 15 to about 70 weight percent nitric acid. The mixture can contain about 0 to about 95 weight percent water, preferably about 40 to about 80 weight percent water. On a weight basis, the lignin-containing material (on a dry basis) and the nitric acid (as 100 percent nitric acid) can be in the range of about 1:0.1 to about 1:10, preferably about 1:1 to about 1:2. The above is mixed while it is maintained in a temperature range of about -10° to about 150° C., preferably about 20° to about 100° C., and a pressure of about 14.5 to about 1000 pounds per square inch gauge, preferably about 14.5 to about 100 pounds per square inch gauge, for about 1 minute to about 10 hours, preferably about 0.5 to about 2 hours. The resulting reaction product is then subjected to extraction with any suitable polar solvent, for example, a ketone, such as acetone, methylethylketone, cyclohexanone, etc., an alcohol, such as methanol, ethanol, normal propanol, isopropanol, butanol, decanol, and mixtures of the lower alcohols, such as those obtained in the industrial production of fuel grade methanol and ethanol, etc., tetrahydrofuran, dioxane, etc., or mixtures thereof. The extraction can be carried out at temperatures in the range of about 0° to about 200° C. and the extraction can be continued until no further extract is obtained. Removal of polar solvent from the extract can be effected by subjecting the extract to drying or distillation. The solid material obtained is the novel alcohol soluble product used herein.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(113C)Cyclohexanone
Reactant of Route 2
(113C)Cyclohexanone
Reactant of Route 3
(113C)Cyclohexanone
Reactant of Route 4
(113C)Cyclohexanone
Reactant of Route 5
(113C)Cyclohexanone
Reactant of Route 6
(113C)Cyclohexanone

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